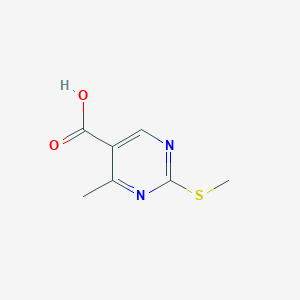

Acide 4-méthyl-2-(méthylthio)pyrimidine-5-carboxylique

Vue d'ensemble

Description

The compound "4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The presence of a methylthio group and a carboxylic acid moiety in the compound suggests potential reactivity and the possibility of being a key intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis methods . Additionally, the Atwal-Biginelli cyclocondensation reaction is another method used to synthesize alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates, showcasing the diversity of synthetic approaches . These methods contribute to the molecular diversity of pyrimidine derivatives and highlight the importance of the core structure in various synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring, such as the methylthio group, can significantly influence the molecule's properties and reactivity. The tautomeric forms of pyrimidine derivatives, as seen in the Atwal-Biginelli cyclocondensation products, are determined using techniques like NMR spectroscopy, which provides insights into the dynamic nature of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, which can be influenced by the substituents attached to the ring. For example, the Mitsunobu reaction used in the synthesis of furo[2,3-d]pyrimidines can be affected by the substituents in the arylamine moiety . The reactivity of the methylthio group in pyrimidine derivatives can lead to nucleophilic substitution reactions, as observed in the synthesis of thieno[2,3-d]pyrimidine derivatives . These reactions are crucial for the functionalization of the pyrimidine core and the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, are determined by their molecular structure and substituents . The introduction of different substituents can lead to variations in these properties, which are important for the compound's applications in medicinal chemistry. For instance, the antimicrobial activity of certain thieno[2,3-d]pyrimidine derivatives has been studied, indicating the potential of these compounds in pharmaceutical development .

Applications De Recherche Scientifique

Agents neuroprotecteurs et antineuro-inflammatoires

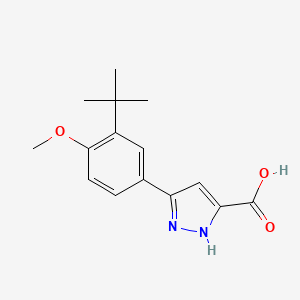

La pyrimidine et ses dérivés, y compris l'acide 4-méthyl-2-(méthylthio)pyrimidine-5-carboxylique, ont été prouvés pour avoir une activité antivirale, anticancéreuse, antioxydante et antimicrobienne . Les chercheurs ont synthétisé une série de nouveaux composés à base de triazole-pyrimidine et ont évalué leur activité neuroprotectrice et antineuro-inflammatoire . Les résultats ont révélé que ces composés présentent des propriétés neuroprotectrices et anti-inflammatoires prometteuses .

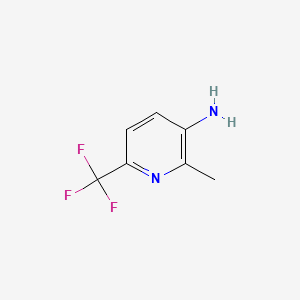

Inhibiteur de DNA–PK

Le composé a été utilisé dans la synthèse du nouvel inhibiteur hautement sélectif de DNA–PK, AZD7648 . DNA–PKcs joue un rôle essentiel dans la jonction d'extrémités non homologues, qui est l'une des deux principales façons de détecter et de réparer la rupture double brin de l'ADN humain . Les inhibiteurs de DNA–PKcs sont des agents thérapeutiques attractifs pour le cancer en combinaison avec la radiothérapie et la chimiothérapie induisant des DSB .

Réactions d'alkylation

L'this compound peut participer à des réactions d'alkylation . Des halogénures d'alkyle ou d'autres agents alkylants peuvent être utilisés pour introduire des groupes alkyle aux positions azotées .

Réactions de condensation

Le composé peut participer à des réactions de condensation, telles que la formation d'imines ou d'énamines avec des composés carbonylés .

Synthèse d'esters

L'this compound peut être utilisé dans la synthèse d'esters . Par exemple, l'ester éthylique de l'acide 4-hydroxy-2-(méthylsulfanyl)-pyrimidine-5-carboxylique a été synthétisé à partir du sel hémi-sulfate de S-méthylisothiourée et de l'éthoxymethylènemalonate de diéthyle dans l'éthanol .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H319 and H335, indicating that it can cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPKZVQATOWLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394202 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98276-75-6 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98276-75-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

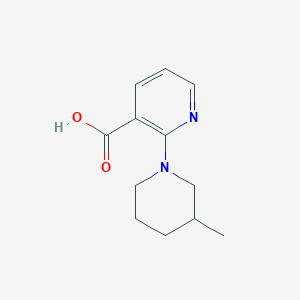

Q1: How does the structure of compounds derived from 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid influence their fungicidal activity against Sclerotinia sclerotiorum?

A1: Research suggests that incorporating a carbamate moiety into the structure of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid derivatives can lead to promising fungicidal activity against Sclerotinia sclerotiorum []. Specifically, the study found that the position and type of substituents on the phenyl ring of the carbamate moiety significantly impacted the inhibitory effects. For instance, compounds with a 2-methyl or 3-trifluoromethyl substituent on the phenyl ring exhibited the highest inhibitory rates (69.5% and 70.3% at 100 mg/L, respectively) [].

Q2: What is the proposed mechanism of action for these fungicidal compounds?

A2: While the exact mechanism of action remains to be fully elucidated, molecular docking studies suggest that these compounds may target succinate dehydrogenase, a key enzyme in the fungal respiratory chain []. Specifically, the study proposes that the compound 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate forms two hydrogen bonds and a cation-π interaction with the active site of succinate dehydrogenase []. Disrupting this enzyme could impair energy production in the fungus, ultimately leading to its demise.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)